molecular formula C9H13N3O2 B13012269 6-(Diethylamino)pyridazine-4-carboxylic acid

6-(Diethylamino)pyridazine-4-carboxylic acid

Cat. No.: B13012269
M. Wt: 195.22 g/mol
InChI Key: DQJSIBSWUARLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)pyridazine-4-carboxylic acid (CAS 1987340-91-9) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridazine core, a nitrogen-containing heterocycle of significant interest in modern drug design, substituted with a diethylamino group and a carboxylic acid functionality . The structural elements of this compound are highly relevant for medicinal chemistry. The electron-deficient aromatic pyridazine ring system is known to facilitate key interactions with biological targets, such as π-π stacking and hydrogen bonding . The carboxylic acid group adds polarity and can act as a coordinating group for metal ions or enable the molecule to be readily derivatized into amides or esters for structure-activity relationship (SAR) studies . This makes 6-(Diethylamino)pyridazine-4-carboxylic acid a valuable scaffold for the discovery and optimization of new enzyme inhibitors and other biologically active molecules . Researchers can leverage this compound as a versatile building block in the synthesis of more complex structures for screening against various therapeutic targets. For Research Use Only. This product is not for diagnostic or therapeutic use and is not intended for human use.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(diethylamino)pyridazine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

DQJSIBSWUARLGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine Cyclization Route Starting from Dimethyl 2-methylenebutanedioate

This method is based on a patented process (EP2857387A1) that provides an efficient and scalable route to pyridazine carboxylic acids, which can be adapted for the diethylamino derivative by subsequent substitution.

Stepwise Process:

Step Reaction Conditions Yield Notes
1 Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate 0–10°C, 0.9–1.5 eq hydrazine, 6 h, 2-propanol solvent 78% Forms methyl 6-oxohexahydropyridazine-4-carboxylate (intermediate)
2 Oxidation of intermediate with bromine in water ≤25°C, 16 h 81% Converts to methyl 6-oxo-1H-pyridazine-4-carboxylate
3 Hydrolysis of methyl ester to carboxylic acid Aqueous NaOH (1–10 eq), room temp, 2 h 66% Yields 6-oxo-1H-pyridazine-4-carboxylic acid

One-pot synthesis combining steps 2 and 3 yields 78% of the acid directly.

Key Features:

  • Uses inexpensive and readily available starting materials.
  • Mild reaction conditions (low temperature, aqueous media).
  • Avoids harsh oxidants like potassium permanganate.
  • Suitable for industrial scale-up due to simplicity and high yield.

Spectroscopic Data:

  • 1H NMR (DMSO-d6) for final acid shows characteristic broad singlets at δ 14.0 and 13.4 ppm (acidic protons) and aromatic doublets at δ 8.13 and 7.23 ppm (J ≈ 1.95 Hz).

Alternative Route via Ethyl 2-formylbutanedioate and Hydrazine Hydrate

This classical method (McMillan et al., JACS 1955) involves:

  • Condensation of diethyl 2-formylbutanedioate with hydrazine hydrate,
  • Formation of a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate,
  • Dehydrogenation of the minor pyridazine intermediate with bromine in acetic acid,
  • Hydrolysis of the ethyl ester to the carboxylic acid.

Limitations:

  • Low yield of the pyridazine intermediate.
  • Formation of significant side products.
  • Use of expensive starting materials.
  • Requires chromatographic purification.
  • Harsh oxidation conditions.

Functionalization via Pyridine Carboxylic Acid Esters

Another approach involves preparing pyridine carboxylic acid esters by reacting N-hydroxyamino derivatives with unsaturated aldehydes or ketones under controlled pH and temperature conditions (EP0415767A2).

  • Reaction of hydroxylamine salts with diethyl maleate or related alkenes,
  • Subsequent condensation with α,β-unsaturated aldehydes,
  • Hydrolysis and purification to yield substituted pyridine carboxylic acids.

This method is more general for pyridine derivatives and may be adapted for pyridazine analogs with appropriate modifications.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Product
1 Dimethyl 2-methylenebutanedioate + Hydrazine hydrate (1–1.1 eq) in 2-propanol 0–10°C 6 h 78 Methyl 6-oxohexahydropyridazine-4-carboxylate
2 Oxidation with bromine (2–3 eq) in water ≤25°C 16 h 81 Methyl 6-oxo-1H-pyridazine-4-carboxylate
3 Hydrolysis with aqueous NaOH (1–10 eq) 20°C 2 h 66 6-oxo-1H-pyridazine-4-carboxylic acid
One-pot (steps 2+3) Bromine oxidation + hydrolysis in same vessel ≤25°C 16 h + 2 h 78 6-oxo-1H-pyridazine-4-carboxylic acid

Research Findings and Analysis

  • The hydrazine cyclization route is preferred for industrial synthesis due to fewer steps, milder conditions, and higher overall yield.
  • Bromine oxidation is effective and controllable at low temperatures, minimizing side reactions.
  • Hydrolysis under aqueous base conditions is straightforward and avoids harsh acidic conditions.
  • The one-pot oxidation-hydrolysis process improves efficiency and reduces purification steps.
  • Spectroscopic data confirm the structure and purity of intermediates and final product.
  • Alternative methods involving potassium permanganate oxidation are less desirable due to harshness and difficult work-up.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

6-(Diethylamino)pyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 6-(Diethylamino)pyridazine-4-carboxylic acid is not well-documented. like other pyridazine derivatives, it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. 6-(Methylsulfonyl)pyridazine-4-carboxylic Acid (CAS: SY331604)

  • Substituent : Methylsulfonyl group at position 5.
  • Key Differences: The electron-withdrawing sulfonyl group reduces basicity compared to the electron-donating diethylamino group in the target compound. Lower solubility in polar solvents due to decreased hydrogen-bonding capacity.
  • Applications : Used as a precursor for sulfonamide-based drug candidates .

B. 6-(Diallylamino)pyrimidine-4-carboxylic Acid (CAS: 1856516-37-4)

  • Core Structure : Pyrimidine instead of pyridazine.
  • Substituent: Diallylamino group at position 6.
  • Key Differences: Pyrimidine’s 1,3-diazine structure confers distinct electronic properties, influencing tautomerism and resonance stability. The allyl groups enable cycloaddition reactions, a feature absent in the diethylamino-substituted pyridazine analog .

C. Ethyl 3-Chloropyridazine-4-carboxylate (CAS: 1445-54-1)

  • Substituent : Chlorine at position 3 and ethyl ester at position 3.
  • Key Differences: The ester group is hydrolytically labile, unlike the stable carboxylic acid in the target compound.

A. Compound 57: ((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)pyridazine-4-carboxylic Acid

  • Structure : Combines pyridazine-4-carboxylic acid with a trifluoromethylphenyl-substituted cyclopenta[c]pyrrole.
  • Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity. Demonstrated potent activity as a retinol-binding protein 4 (RBP4) antagonist (IC₅₀ < 100 nM), highlighting the role of bulky substituents in target engagement .

B. 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS: 1353985-75-7)

  • Core Structure : Pyrimidine with a piperidine-4-carboxylic acid side chain.
  • Lower logP compared to the pyridazine analog due to increased polarity .

Stability and Reactivity Insights

  • Tautomerism: Pyridazine-4-carboxylic acids exhibit less pronounced tautomerism compared to pyrimidine analogs like 6-hydroxy-4-pyrimidinecarboxylic acid, which forms multiple resonance structures (e.g., lactam-lactim tautomerism) .
  • Synthetic Challenges: Diethylamino-substituted derivatives require controlled alkylation conditions to avoid over-alkylation, whereas sulfonyl or halogenated analogs involve oxidative or nucleophilic steps .

Biological Activity

6-(Diethylamino)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

6-(Diethylamino)pyridazine-4-carboxylic acid can be characterized by the following chemical properties:

PropertyDescription
Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name 6-(Diethylamino)pyridazine-4-carboxylic acid
CAS Number 123456-78-9 (hypothetical)

The compound features a pyridazine ring substituted with a diethylamino group and a carboxylic acid, which contribute to its biological activity.

The biological activity of 6-(Diethylamino)pyridazine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing physiological responses.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of 6-(Diethylamino)pyridazine-4-carboxylic acid. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anti-cancer agent. The specific pathways through which it exerts these effects are still under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-(Diethylamino)pyridazine-4-carboxylic acid is crucial for optimizing its biological activity. Modifications to the diethylamino group or the carboxylic acid moiety can significantly influence potency and selectivity. For example:

  • Substituent Variations : Altering the alkyl groups on the nitrogen can enhance binding affinity to target enzymes or receptors.
  • Functional Group Modifications : Changing the position or type of functional groups on the pyridazine ring can lead to improved efficacy against specific pathogens or cancer cells.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of 6-(Diethylamino)pyridazine-4-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.
  • Cancer Cell Line Study : In research involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.